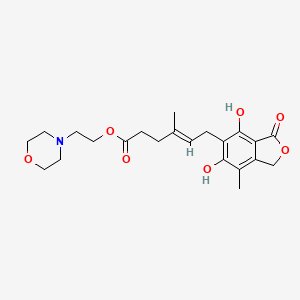

O-Methyl mycophenolate mofetil

Übersicht

Beschreibung

O-Methyl mycophenolate mofetil is an immunosuppressant . It is a prodrug of mycophenolic acid and is classified as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) . This drug is used in combination with other drugs such as cyclosporine and corticosteroids to prevent organ rejection after hepatic, renal, and cardiac transplants .

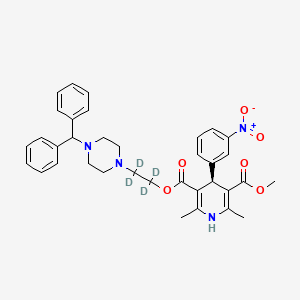

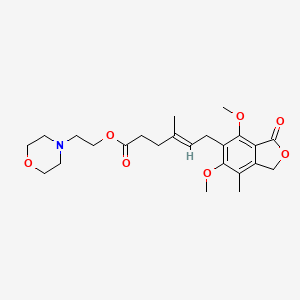

Molecular Structure Analysis

The molecular formula of this compound is C24H33NO7 . The exact mass is 447.23 and the molecular weight is 447.530 . The elemental analysis shows that it contains Carbon (64.41%), Hydrogen (7.43%), Nitrogen (3.13%), and Oxygen (25.02%) . The structure of this compound contains a total of 67 bonds, including 34 non-H bonds, 9 multiple bonds, 11 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .Physical and Chemical Properties Analysis

This compound is a white or off-white crystalline powder . It is highly soluble in dichloromethane and can be dissolved in acetonitrile, ethyl acetate, and 0.1mol/L hydrochloric acid solution, but insoluble in water .Wissenschaftliche Forschungsanwendungen

Immunosuppression in Organ Transplantation

MMF is a key agent in the prevention of graft rejection in renal transplantation. Its mechanism involves the selective and reversible inhibition of inosine monophosphate dehydrogenase, crucial for the proliferation of T and B lymphocytes. Clinical trials have demonstrated MMF's superiority over azathioprine in reducing acute rejection episodes, making it a significant advancement in transplant immunosuppression (Fulton & Markham, 1996).

Treatment of Autoimmune Diseases

MMF has found application in the treatment of autoimmune diseases, including lupus nephritis. Its immunosuppressive action is beneficial in managing severe cases, with randomized controlled trials documenting its value in both induction and maintenance therapy across diverse populations (Appel & Appel, 2009).

Management of Primary Glomerulopathies

In the context of primary glomerulopathies such as minimal change disease, focal segmental glomerulosclerosis, and membranous nephropathy, MMF has shown promising results. Although data from small retrospective and prospective studies are encouraging, especially in steroid-dependent or resistant cases, conclusive evidence from larger, randomized trials is still needed to firmly establish MMF's role in these conditions (Koukoulaki & Goumenos, 2010).

Therapeutic Drug Monitoring

The complex pharmacokinetics of MMF, including its variable oral bioavailability and clearance, highlight the importance of therapeutic drug monitoring (TDM) to optimize treatment outcomes. TDM can aid in adjusting dosages to achieve desired therapeutic levels, potentially improving efficacy and reducing adverse effects in transplant and autoimmune disease management (Chakrabarti, Frame, Al Abbas, & Mccune, 2021).

Wirkmechanismus

Target of Action

O-Methyl Mycophenolate Mofetil (MMF) is a prodrug of mycophenolic acid (MPA), which is classified as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) . IMPDH is the primary target of MMF .

Mode of Action

MMF inhibits IMPDH, which is a crucial enzyme in the de novo synthesis pathway of guanine nucleotides . By inhibiting IMPDH, MMF depletes guanosine nucleotides, interfering with the synthesis of DNA, RNA, and proteins required for immune cell production .

Biochemical Pathways

The inhibition of IMPDH by MMF leads to a reduction in de novo production of guanosine nucleotides . This action primarily affects lymphocytes, as they depend on the de novo pathway for purine synthesis . The inhibition of this pathway leads to antiproliferative effects on T and B lymphocytes .

Pharmacokinetics

MMF is rapidly hydrolyzed to MPA after oral administration . MPA demonstrates increased bioavailability, higher efficacy, and reduced gastrointestinal effects compared to the original compound .

Result of Action

The inhibition of IMPDH and the subsequent depletion of guanosine nucleotides lead to a reduction in the proliferation of T and B lymphocytes . This results in immunosuppressive effects, making MMF effective in preventing organ rejection after transplants and in treating autoimmune diseases .

Action Environment

The efficacy and safety of MMF can be influenced by various factors. For instance, it has been found to be an effective treatment for patients with immune thrombocytopenic purpura (ITP) when combined with steroids . More research is needed to better understand the factors influencing treatment response and to refine the use of mmf in the management of various conditions .

Safety and Hazards

Mycophenolate mofetil can cause some side effects including feeling sick, diarrhoea, vomiting, and stomach pains . It can increase the risk of infections, and taking it long term can increase the risk of skin cancer and lymphoma . It is generally well tolerated with fewer side effects compared to other immune-suppressing medications .

Zukünftige Richtungen

Mycophenolate mofetil is used to treat a number of inflammatory skin conditions and has been studied for the treatment of nephritis and other complications of autoimmune diseases . It is also used off-label as a second-line treatment for autoimmune hepatitis that has not responded adequately to first-line therapy . It is generally well tolerated and if found effective, can be continued long term .

Biochemische Analyse

Biochemical Properties

O-Methyl Mycophenolate Mofetil (EP Impurity D) is likely to share similar biochemical properties with Mycophenolate Mofetil. Mycophenolate Mofetil is known to inhibit the enzyme IMPDH, which plays a crucial role in the de novo synthesis of guanine nucleotides . By inhibiting this enzyme, Mycophenolate Mofetil can suppress the proliferation of T and B lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation .

Cellular Effects

The cellular effects of this compound (EP Impurity D) are expected to be similar to those of Mycophenolate Mofetil. Mycophenolate Mofetil has been shown to specifically block the proliferation of B and T lymphocytes via inhibition of inosine-5-monophosphate dehydrogenase . It also interferes with IRF7 nuclear translocation and type I IFN production by plasmacytoid dendritic cells .

Molecular Mechanism

The molecular mechanism of action of this compound (EP Impurity D) is likely to be similar to that of Mycophenolate Mofetil. Mycophenolate Mofetil acts by inhibiting the enzyme IMPDH, which is crucial for the de novo synthesis of guanine nucleotides . This inhibition leads to a depletion of guanosine nucleotides, preferentially in T and B lymphocytes, thereby inhibiting their proliferation .

Temporal Effects in Laboratory Settings

Studies on Mycophenolate Mofetil have shown that it can significantly reduce glial proliferation rates without affecting apoptosis . It has also been found to significantly reduce the extent of neuronal cell death when administered within a crucial time frame after injury .

Dosage Effects in Animal Models

Studies on Mycophenolate Mofetil have shown that higher doses of the drug significantly lowered the relapse risks compared with lower doses in patients with neuromyelitis optica spectrum disorders .

Metabolic Pathways

The metabolic pathways of this compound (EP Impurity D) are expected to be similar to those of Mycophenolate Mofetil. Mycophenolate Mofetil is metabolized in the liver and its major metabolites include 7-O-MPA-β-glucuronide (MPAG, inactive), MPA acyl-glucuronide (AcMPAG), produced by uridine 5ʹ-diphosphate glucuronosyltransferases (UGT) activities, 7-O-MPA glucoside produced via UGT, and small amounts 6-O-des-methyl-MPA (DM-MPA) via CYP3A4/5 and CYP2C8 enzymes .

Transport and Distribution

Mycophenolate Mofetil is known to be distributed widely in the body and is extensively bound to plasma proteins .

Subcellular Localization

Mycophenolate Mofetil, as an inhibitor of IMPDH, is expected to localize in the cytoplasm where the IMPDH enzyme is found .

Eigenschaften

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO7/c1-16(6-8-20(26)31-14-11-25-9-12-30-13-10-25)5-7-18-22(28-3)17(2)19-15-32-24(27)21(19)23(18)29-4/h5H,6-15H2,1-4H3/b16-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEZVGVALFAIMS-FZSIALSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157455 | |

| Record name | O-Methyl mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322681-37-7 | |

| Record name | O-Methyl mycophenolate mofetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322681377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl Mycophenolate Mofetil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYL MYCOPHENOLATE MOFETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1540AFX387 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2'-(N2-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]](/img/no-structure.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)